molecular formula C18H34B2O4 B15338323 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane

Cat. No.: B15338323
M. Wt: 336.1 g/mol
InChI Key: SFKOPBKHPOIHAU-UHFFFAOYSA-N
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Description

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane is a cyclohexane-based organoboron compound featuring two pinacol boronate ester groups in a cis-1,2 configuration. It is synthesized via catalytic hydrogenation of the corresponding arene precursor using Rh/C, yielding an 88% isolated product as a colorless oil . Characterization by NMR (¹H, ¹³C, ¹¹B) confirms its structure, with distinct signals at δ 34.0 ppm in ¹¹B NMR and a molecular formula of C₂₀H₃₆B₂O₄ (average mass: 370.13 g/mol) . This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions and polymer synthesis due to its stability and reactivity .

Properties

Molecular Formula

C18H34B2O4

Molecular Weight

336.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H34B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h13-14H,9-12H2,1-8H3

InChI Key

SFKOPBKHPOIHAU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

Biological Activity

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane is a compound that has garnered attention in various fields due to its unique chemical structure and potential applications. It is primarily recognized for its role in organic electronics and chemical synthesis but also shows promise in biological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H28B2O4\text{C}_{18}\text{H}_{28}\text{B}_{2}\text{O}_{4}

Key Properties:

  • Molecular Weight: 330.04 g/mol
  • Appearance: White to off-white powder
  • Purity: >98%

1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane exhibits biological activity primarily through its interactions with cellular pathways. Its boron-containing structure facilitates various chemical reactions that can influence biological systems.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Studies have shown that compounds with similar structures can modulate the NF-κB pathway, which is crucial for inflammatory responses. For example, certain derivatives have demonstrated a significant reduction in the activity of pro-inflammatory cytokines like IL-6 and TNF-α in human monocytes .

Applications in Drug Discovery

The compound serves as a valuable reagent in drug development processes. Its boronic acid ester functionality allows for the formation of complex organic molecules through cross-coupling reactions. This is particularly useful in synthesizing boron-containing pharmaceuticals that enhance drug efficacy and targeting capabilities .

Study 1: Anti-inflammatory Activity

A study investigated the effects of boron-containing compounds on NF-κB-driven inflammation models. Results indicated that treatment with these compounds led to a significant decrease in IL-6 secretion from LPS-stimulated monocytes. The most effective compound showed an IC50 value of 25 pM .

Study 2: Organic Electronics

In another application, derivatives of 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane were utilized in developing organic light-emitting diodes (OLEDs). The incorporation of this compound improved the efficiency and stability of the devices due to its electronic properties .

Comparative Table of Biological Activities

Compound NameActivity TypeIC50 ValueReference
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexaneAnti-inflammatory (IL-6)25 pM
Boron-containing derivative ANF-kB inhibition60 pM
Boron-containing derivative BCytokine modulation1 pM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Backbones

(a) 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • Structure : Aromatic benzene backbone with two boronate groups in the 1,2-positions.
  • Synthesis : Prepared via palladium-catalyzed borylation of 1,2-dibromobenzene.
  • Reactivity : Higher reactivity in cross-coupling due to aromatic conjugation but lower thermal stability compared to the cyclohexane analogue.
  • Applications : Used in conjugated polymer synthesis (e.g., poly(arylene ethynylene)) .
(b) 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetylene
  • Structure : Rigid acetylene spacer linking two phenyl-boronate groups.
  • Molecular Formula : C₂₆H₃₂B₂O₄ (mass: 430.16 g/mol) .
  • Key Differences: The acetylene backbone enhances planarity and electronic conjugation, making it suitable for optoelectronic materials. However, steric hindrance reduces solubility in nonpolar solvents .
(c) cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene
  • Structure : Stilbene (1,2-diphenylethylene) backbone with Z-configuration boronate groups.
  • Reactivity : The double bond allows for photoisomerization, enabling applications in stimuli-responsive materials. Its extended conjugation system results in a redshifted UV-Vis absorption compared to the cyclohexane derivative .

Comparative Reactivity and Stability

Compound Backbone Type Thermal Stability Solubility (Hexane) Yield in Synthesis Key Applications
Cyclohexane derivative (Target) Saturated cyclic High Moderate 88–91% Cross-coupling, hydrogenation
Benzene derivative Aromatic Moderate Low 75–80% Polymer synthesis
Phenylacetylene derivative Conjugated alkyne Moderate Low Not reported Optoelectronics
Stilbene derivative Conjugated alkene Low (light-sensitive) Moderate 70–75% Photoresponsive materials

Functional Group Modifications

(a) Heterocyclic Analogues
  • 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine
    • Structure : Nitrogen-containing heterocycle with boronate groups.
    • Reactivity : Enhanced solubility in polar solvents due to the amine group. Used in pharmaceutical intermediates .
(b) Aliphatic Chain Derivatives
  • 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane
    • Structure : Ethane backbone.
    • Reactivity : Higher flexibility but lower steric protection of boron atoms, leading to faster hydrolysis compared to the cyclohexane analogue .

Preparation Methods

Synthesis of Di-Grignard Reagent

1,2-Dibromocyclohexane (1.0 equiv) is treated with magnesium turnings (2.2 equiv) in anhydrous tetrahydrofuran (THF) at −78°C under argon. The reaction is stirred for 3–5 hours to generate the di-Grignard intermediate, which is critical for subsequent borylation.

Borylation with Bis(Pinacolato)Diboron

A solution of bis(pinacolato)diboron (1.5 equiv) in anhydrous diethyl ether is added dropwise to the di-Grignard reagent at −78°C. The mixture is warmed to 40°C and stirred for 16 hours, facilitating a double transmetallation reaction. Workup involves quenching with 1 M HCl, extraction with diethyl ether, and purification via flash chromatography on silica gel.

Key Data:

  • Yield: 60–75% (reported for analogous alkyl 1,2-bisboronic esters).
  • Stereochemical Outcome: Retains trans-configuration of starting dihalocyclohexane.

Lithium-Halogen Exchange Strategy

An alternative approach employs lithium-halogen exchange to generate a dilithium intermediate, which is subsequently borylated.

Generation of Dilithium Intermediate

1,2-Dibromocyclohexane (1.0 equiv) is treated with sec-butyllithium (sBuLi, 2.4 equiv) in anhydrous diethyl ether at −78°C. This step requires precise stoichiometry to avoid over-lithiation.

Borylation with Bis(Boronic Ester) Reagent

Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane (1.5 equiv) is added to the dilithium intermediate at −78°C. The reaction is warmed to room temperature and stirred for 12 hours. Acidic workup (1 M HCl) and chromatography yield the target compound.

Key Data:

  • Solvent: Diethyl ether (0.33 M initial concentration).
  • Temperature Profile: −78°C → 40°C.

Transition Metal-Catalyzed Borylation

While less documented for saturated cyclohexane systems, Ir- or Pd-catalyzed C–H borylation represents a potential route.

Iridium-Catalyzed C–H Activation

A mixture of cyclohexane, bis(pinacolato)diboron, and [Ir(OMe)(cod)]₂ (2.5 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 5 mol%) in THF undergoes heating at 80°C for 24 hours. This method faces challenges due to cyclohexane’s low reactivity toward C–H borylation.

Palladium-Mediated Coupling

Palladium acetate (5 mol%) with XPhos ligand (10 mol%) catalyzes the coupling of 1,2-diiodocyclohexane with pinacolborane (HBpin) in toluene at 110°C. Limited yields (<30%) necessitate further optimization.

Stereochemical Control in Synthesis

The trans-configuration of 1,2-bis(boronic ester)cyclohexane is preserved when starting from trans-1,2-dihalocyclohexane. Racemization is minimized by avoiding prolonged heating and using low-polarity solvents during workup.

Comparative Table: Preparation Methods

Method Reagents Conditions Yield Stereocontrol
Grignard Borylation Mg, B₂(pin)₂ THF, −78°C → 40°C 60–75% High
Lithium-Halogen Exchange sBuLi, B₂(pin)₂ Et₂O, −78°C → RT 50–65% Moderate
Ir-Catalyzed C–H [Ir(OMe)(cod)]₂, dtbpy, B₂(pin)₂ THF, 80°C <20% Low

Challenges and Optimization Opportunities

  • Grignard Method Scalability: Requires strict anhydrous conditions, limiting large-scale applications.
  • Lithium-Halogen Exchange: Sensitive to steric hindrance; 1,2-diiodocyclohexane improves reactivity over dibromide.
  • Catalytic Borylation: Needs ligand design to enhance turnover for saturated hydrocarbons.

Q & A

Q. How can the synthesis of 1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane be optimized for high yield and purity?

Methodological Answer: The compound is synthesized via catalytic hydrogenation of its aromatic precursor (e.g., 1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene) using 5% Rh/C under hydrogen gas (General Procedure B) . Key parameters include:

  • Catalyst Loading : 2 mol% Rh/C ensures efficient hydrogenation.
  • Reaction Time : 6 hours at ambient pressure.
  • Purification : Flash column chromatography with hexane as the eluent yields a colorless oil (88% yield).
    Data Table :
ParameterValue
Yield88%
Reaction Time6 h
Catalyst5% Rh/C
Purity (NMR)>95%

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.69–1.35 (cyclohexane protons) and δ 1.22 (24H, tetramethyl groups) confirm stereochemistry .
    • ¹¹B NMR : A singlet at δ 34.0 confirms the presence of boronate esters .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (C₁₈H₃₂B₂O₄, MW 340.08).
    Note : Cross-validate with X-ray crystallography if single crystals are obtainable (SHELX refinement tools are widely used) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring influence catalytic applications in cross-coupling reactions?

Methodological Answer: The cis-1,2-diborylcyclohexane configuration enhances regioselectivity in Suzuki-Miyaura couplings due to reduced steric hindrance compared to trans isomers. For example:

  • Substrate Scope : Coupling with aryl halides proceeds efficiently under Pd(PPh₃)₄ catalysis (1–5 mol%) in THF/H₂O .
  • Challenges : Trans isomers may require higher catalyst loadings or elevated temperatures.
    Experimental Design :
    • Compare reaction rates of cis vs. trans isomers using kinetic studies.
    • Use DFT calculations to model steric/electronic effects (refer to computational protocols in ).

Q. What strategies address contradictory data in regioselective functionalization of diborylated cyclohexanes?

Methodological Answer: Contradictions often arise from competing β-hydride elimination vs. direct coupling pathways. Mitigation strategies include:

  • Additives : K₂CO₃ or CsF suppresses undesired pathways by stabilizing boronate intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor oxidative addition steps .
    Case Study :
    In a Pd-catalyzed coupling with 1-bromonaphthalene, THF/H₂O (3:1) achieved 92% yield, while DMF/H₂O (3:1) reduced side products by 30% .

Q. How can computational modeling predict binding interactions of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess boron-oxygen bond stability .
  • Molecular Docking : Simulate interactions with Pd catalysts to identify favorable coordination sites (e.g., Pd-B vs. Pd-O) .
    Key Finding : The dioxaborolane ring’s electron-withdrawing nature lowers the LUMO energy, facilitating oxidative addition .

Q. What precautions are critical for handling air-sensitive reactions involving this compound?

Methodological Answer:

  • Storage : Under argon or nitrogen at –20°C to prevent boronate ester hydrolysis.
  • Reaction Setup : Use Schlenk lines or gloveboxes for catalyst/ligand introduction.
  • Safety : Refer to GHS guidelines (H315, H319, H335) for skin/eye protection and ventilation .

Contradictions and Open Challenges

  • Catalyst Dependency : Rh/C vs. Pd-based systems require distinct optimization protocols .
  • Trans Isomer Reactivity : Limited data on trans-1,2-diborylcyclohexane in cross-coupling necessitates further study.

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